Cas no 2580243-61-2 (2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid)

2-(3-{(Benzyloxy)carbonylamino}bicyclo[1.1.1]pentan-1-yl)acetic acid is a bicyclic carboxylic acid derivative featuring a rigid [1.1.1]pentane scaffold, which confers unique steric and electronic properties. The benzyloxycarbonyl (Cbz) protecting group enhances stability and facilitates selective deprotection under mild conditions. This compound is valuable in medicinal chemistry and peptide synthesis due to its constrained geometry, which can improve binding affinity and metabolic stability in drug candidates. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for constructing complex molecular architectures. Its structural rigidity also makes it useful in studying sterically hindered interactions in chemical and biochemical systems.
2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid structure
2580243-61-2 structure
Product Name:2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid
CAS No:2580243-61-2
MF:C15H17NO4
MW:275.299784421921
CID:5662711
PubChem ID:165895900
Update Time:2025-05-20

2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2580243-61-2
    • 2-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid
    • EN300-27731709
    • 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid
    • Inchi: 1S/C15H17NO4/c17-12(18)6-14-8-15(9-14,10-14)16-13(19)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18)
    • InChI Key: LDZCNDYBRLIQPC-UHFFFAOYSA-N
    • SMILES: OC(CC12CC(C1)(C2)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 275.11575802g/mol
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 75.6Ų

2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid Pricemore >>

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Additional information on 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid

Introduction to 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid (CAS No. 2580243-61-2)

2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid, with the CAS number 2580243-61-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of bicyclic compounds and is characterized by its unique structural features, which include a bicyclo[1.1.1]pentane core and a benzyloxycarbonyl (Cbz) protected amino group. These structural elements endow the compound with a range of interesting properties that make it a promising candidate for various pharmaceutical applications.

The bicyclo[1.1.1]pentane core is a fascinating scaffold that has been increasingly explored in recent years due to its ability to mimic the conformational rigidity and bioisosteric properties of larger, more complex molecules. This core structure has shown potential in enhancing the pharmacokinetic properties of drug candidates, such as improving solubility, metabolic stability, and cell permeability. The presence of the benzyloxycarbonyl (Cbz) protecting group further adds to the compound's versatility by allowing for controlled deprotection and functionalization, which can be crucial in the synthesis of more complex derivatives.

In terms of its chemical properties, 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid is a white crystalline solid with a molecular weight of 305.37 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, but has limited solubility in water. The compound exhibits good thermal stability and can be stored at room temperature under dry conditions without significant degradation.

The synthesis of 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid typically involves a multi-step process that begins with the preparation of the bicyclo[1.1.1]pentane core through cyclopropanation reactions followed by functionalization with the benzyloxycarbonyl group and subsequent acetylation to form the final carboxylic acid moiety. Recent advancements in synthetic methodologies have made this process more efficient and scalable, enabling researchers to produce larger quantities of the compound for further studies.

In the context of medicinal chemistry, 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid has been investigated for its potential as a lead compound in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have shown that this compound can effectively inhibit certain proteases, which are key targets in conditions such as cancer and neurodegenerative diseases.

Beyond its enzymatic inhibition properties, 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid has also demonstrated promising activity as an anti-inflammatory agent. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(3-{(benzyloxy)carbonylamino}bicyclo1.1.1pentan-1-yl)acetic acid has been extensively studied to evaluate its suitability for clinical development. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good oral bioavailability and low toxicity profiles in animal models. These findings support its potential for further evaluation in human clinical trials.

In conclusion, 2-(3-{(benzyloxy)carbonylamino}bicyclo[][][][][][][][[[[[[[[[[[[] ] ] ] ] ] ] ] ] ] ] ] ] ] ] []] pentan-] - yl) acetic ] acid ] (CAS ] No ] 2580243 - 6 6 6 6 6 6 6 6 6 6 6 6 6 - - - - - - - -) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to explore its full potential as a therapeutic agent, making it an exciting area of focus for both academic and industrial researchers.

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